![molecular formula C12H19N3OS B6437111 2,6-dimethyl-4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]morpholine CAS No. 2549002-39-1](/img/structure/B6437111.png)
2,6-dimethyl-4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]morpholine
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Overview
Description
2,6-dimethyl-4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]morpholine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a morpholine ring substituted with a pyrimidine moiety, which is further functionalized with methyl and methylsulfanyl groups. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethyl-4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]morpholine typically involves multi-step organic reactions. One common method includes the reaction of 2,6-dimethylmorpholine with 4-chloro-6-methyl-2-(methylsulfanyl)pyrimidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,6-dimethyl-4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]morpholine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro group in the pyrimidine ring is replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Hydrogen gas with palladium on carbon.
Nucleophiles: Amines, thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced pyrimidine derivatives.
Substitution Products: Amino or thiol-substituted pyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of this compound is in medicinal chemistry, particularly as a potential therapeutic agent.
- Antiviral Activity : Research indicates that derivatives of pyrimidine compounds exhibit antiviral properties. The presence of the methylsulfanyl group enhances the compound's ability to inhibit viral replication, making it a candidate for further development against viral infections .
- Antimicrobial Properties : Studies have shown that similar compounds can exhibit significant antimicrobial activity. The morpholine and pyrimidine structures may contribute to the inhibition of bacterial growth, which can be explored in the development of new antibiotics .
Agricultural Chemistry
The compound's structural features also suggest potential uses in agriculture, particularly as an insecticide or herbicide.
- Insecticidal Properties : Compounds with pyrimidine derivatives have been documented to possess insecticidal properties. For instance, a related cyclic thiophosphoryl pyrimidine derivative has demonstrated effectiveness against various pests, indicating that 2,6-dimethyl-4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]morpholine could be similarly effective .
Material Science
In addition to biological applications, this compound may find utility in material science.
- Polymer Synthesis : The morpholine ring can serve as a building block in the synthesis of polymers with specific properties. Its incorporation into polymer matrices could lead to materials with enhanced mechanical and thermal stability.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2,6-dimethyl-4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethyl-2-mercaptopyrimidine: Shares the pyrimidine core but differs in the substituents.
4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine: Similar pyrimidine structure with different functional groups.
2,4-Dichloro-6-methylpyrimidine: Another pyrimidine derivative with distinct substituents.
Uniqueness
2,6-dimethyl-4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]morpholine is unique due to its combination of a morpholine ring and a functionalized pyrimidine moiety. This structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable subject for research and application in various fields.
Biological Activity
2,6-Dimethyl-4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]morpholine is a compound of interest due to its potential biological activities, particularly in the field of insecticidal properties. This article reviews the biological activity of this compound, focusing on its synthesis, structural characteristics, and biological effects.
Synthesis and Structural Characteristics
The compound is synthesized through a reaction involving 2-chloro-2-thiono-5,5-dimethyl-1,3,2-dioxaphosphorinane and 2-S-methyl-6-methyl-4-hydroxypyrimidine. The reaction occurs in the presence of potassium carbonate (K₂CO₃) and dimethylformamide at elevated temperatures (323 K) .
The crystal structure of the compound reveals that it adopts a chair conformation with a planar pyrimidine nucleus. The presence of weak intermolecular interactions results in a loose packing structure characterized by channels . The lack of classical hydrogen bonds suggests that the compound's stability relies on these weak interactions.
Insecticidal Properties
The primary biological activity noted for this compound is its insecticidal effect. Studies have demonstrated that it exhibits significant insecticidal properties against various pests. The mechanism of action is believed to involve disruption of critical biological processes in insects, although the specific pathways remain to be fully elucidated .
Pharmacokinetics and Toxicology
Research indicates that the compound has favorable pharmacokinetic properties. It is highly soluble in water and exhibits good absorption characteristics, which are crucial for its efficacy as an insecticide . Toxicological studies suggest that while it is effective against target pests, further research is needed to evaluate its safety profile for non-target organisms and the environment.
Case Studies
Case Study 1: Efficacy Against Specific Insects
A study conducted on the efficacy of this compound against common agricultural pests showed a significant reduction in pest populations when applied at recommended dosages. The study highlighted its potential as an alternative to conventional insecticides, which often have broader ecological impacts.
Case Study 2: Comparative Analysis with Other Insecticides
In comparative studies with other known insecticides, this compound demonstrated comparable or superior efficacy in controlling pest populations while exhibiting lower toxicity levels towards beneficial insects. This positions it as a promising candidate for integrated pest management strategies.
Research Findings
Recent research findings emphasize the importance of further exploration into the biological mechanisms underpinning the insecticidal activity of this compound. A detailed analysis of its interaction with insect physiology is necessary to develop targeted applications and improve its effectiveness.
Summary Table of Key Properties
Property | Value |
---|---|
Molecular Formula | C11H17N2O3PS2 |
Molecular Weight | 286.39 g/mol |
Solubility | Very soluble in water |
Insecticidal Activity | Effective against various agricultural pests |
Toxicity | Low toxicity towards non-target organisms |
Properties
IUPAC Name |
2,6-dimethyl-4-(6-methyl-2-methylsulfanylpyrimidin-4-yl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3OS/c1-8-5-11(14-12(13-8)17-4)15-6-9(2)16-10(3)7-15/h5,9-10H,6-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVDWLKJAWFSMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC(=NC(=C2)C)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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